1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

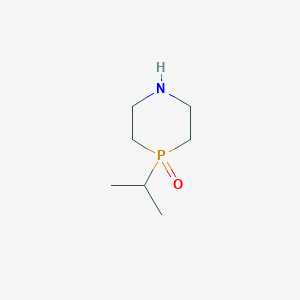

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

Cyclization Reactions: Using precursors such as amines and phosphine oxides under acidic or basic conditions.

Reaction Conditions: Temperature, solvent, and catalysts play crucial roles in the efficiency and yield of the reaction.

Industrial Production Methods

Industrial production methods may involve scalable processes such as:

Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.

Continuous Flow Reactors: For large-scale production with consistent quality and yield.

Análisis De Reacciones Químicas

Structural and Electronic Features

The compound’s reactivity is influenced by:

-

Phosphorus Oxidation State : The P=O group enhances electrophilicity at phosphorus, enabling nucleophilic substitution or addition reactions.

-

Amine Functionality : The secondary amine in the ring participates in acid-base equilibria (pKa ~9–11) and may act as a weak nucleophile.

-

Steric Environment : The isopropyl group introduces steric hindrance, potentially directing regioselectivity in reactions .

Hydrolysis

C5H12NOP+H2OH+/OH−Phosphoric acid derivatives+Amine byproducts

-

Conditions : Prolonged heating in 6M HCl or NaOH at 80–100°C .

-

Products : Likely cleavage of the P–N bond, yielding phosphoric acid intermediates and cyclic amines.

Reduction

The phosphorus(IV) oxide can be reduced to phosphorus(III) species using agents like LiAlH4:

C5H12NOPLiAlH4C5H12NP+H2O

Coordination Chemistry

The P=O and amine groups enable metal complexation, particularly with transition metals (e.g., Cu2+, Fe3+):

C5H12NOP+Mn+→[M(C5H11NOP)x]n+

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Introduction to 1,4-Azaphosphorine, Hexahydro-4-(1-Methylethyl)-, 4-Oxide

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a chemical compound with the molecular formula C7H16NOP and a molecular weight of 161.18 g/mol. This compound has gained attention in various scientific fields due to its unique structural properties and potential applications in chemistry and materials science.

Physical Properties

Pharmaceutical Applications

1,4-Azaphosphorine derivatives have been investigated for their potential in drug development. Their unique phosphorus-nitrogen framework can enhance biological activity and selectivity against certain diseases.

Case Study: Anticancer Activity

Research has indicated that azaphosphorines can exhibit anticancer properties. For instance, studies on related azaphosphorine compounds have shown promising results in inhibiting tumor growth in vitro, suggesting that further exploration of 1,4-Azaphosphorine derivatives could lead to novel anticancer agents.

Catalysis

This compound may serve as a catalyst in organic reactions due to its ability to stabilize transition states. The presence of phosphorus in its structure can facilitate various chemical transformations.

Example: Organophosphorus Catalysts

Organophosphorus compounds similar to 1,4-Azaphosphorine have been utilized in catalytic cycles for reactions such as hydroformylation and polymerization processes. The application of this compound could streamline synthesis pathways in organic chemistry.

Material Science

The incorporation of azaphosphorines into polymer matrices can enhance the thermal stability and mechanical properties of materials.

Research Findings

Studies have shown that polymers doped with azaphosphorines exhibit improved resistance to thermal degradation compared to traditional polymers. This property makes them suitable for applications in high-performance materials.

Agricultural Chemistry

There is potential for using 1,4-Azaphosphorine as a precursor for developing agrochemicals or as a biopesticide due to its bioactivity.

Application Insights

The bioactivity of similar compounds has led to research into their effectiveness against pests and diseases in crops. This could pave the way for sustainable agricultural practices by reducing reliance on conventional pesticides.

Mecanismo De Acción

The mechanism of action of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Azaphosphorine: Another heterocyclic compound with similar structural features.

Phosphorine Oxides: Compounds containing phosphorus and oxygen atoms in a ring structure.

Uniqueness

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in the ring, which may confer distinct chemical and biological properties.

Actividad Biológica

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a member of the oxazaphosphorine class of compounds, which are known for their significant biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Oxazaphosphorines

Oxazaphosphorines, including cyclophosphamide and ifosfamide, are prodrugs that require metabolic activation to exert their cytotoxic effects. They are primarily used as chemotherapeutic agents due to their ability to alkylate DNA and inhibit cell division. The activation process is largely mediated by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that contribute to their anticancer efficacy .

The primary mechanism through which 1,4-azaphosphorine compounds exert their biological effects is through DNA alkylation. The activated forms of these compounds form covalent bonds with DNA bases, resulting in cross-linking that disrupts DNA replication and transcription. This ultimately leads to apoptosis in rapidly dividing cancer cells .

Key Metabolic Pathways:

- Activation: The metabolism of oxazaphosphorines involves several cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. These enzymes facilitate the conversion of the prodrug into its active forms through hydroxylation processes .

- Detoxification: Alongside activation, these compounds also undergo detoxification pathways that can produce inactive or toxic metabolites. Understanding these pathways is crucial for optimizing therapeutic efficacy while minimizing side effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1,4-azaphosphorine compounds:

Case Study 1: Cyclophosphamide in Cancer Treatment

In a clinical setting, cyclophosphamide has been widely used for treating various cancers. A study demonstrated that patients receiving cyclophosphamide showed significant tumor regression rates. However, adverse effects such as cardiotoxicity and reproductive toxicity were noted, emphasizing the need for careful monitoring during treatment .

Case Study 2: Ifosfamide Metabolism

Ifosfamide has a complex metabolic pathway leading to both therapeutic and toxic outcomes. Research indicated that while it effectively targets cancer cells, it also produces neurotoxic metabolites. This duality necessitates a deeper understanding of its biotransformation to enhance safety profiles while maintaining efficacy .

Propiedades

IUPAC Name |

4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEWALOQRFKWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P1(=O)CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.